2,7-Dibutyloctanedioic acid

Vue d'ensemble

Description

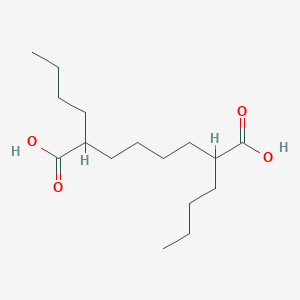

2,7-Dibutyloctanedioic acid is an organic compound with the molecular formula C16H30O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is characterized by its long carbon chain with butyl groups attached at the 2nd and 7th positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,7-dibutyloctanedioic acid typically involves the alkylation of diester malonate with chlorobutane under alkaline conditions using a phase transfer catalyst. The resulting diester butylmalonate is then hydrolyzed and decarboxylated to yield the desired dicarboxylic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by hydrolysis and purification steps to ensure high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dibutyloctanedioic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Primary alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Polymer Production

One of the primary applications of 2,7-dibutyloctanedioic acid is in the production of polymers. It serves as a monomer in the synthesis of polyesters and polyamides, which are widely used in textiles, packaging, and automotive industries. The compound's ability to form esters facilitates its incorporation into polymer chains, enhancing the mechanical properties and thermal stability of the resultant materials.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 60-80 °C |

| Tensile Strength | 50-70 MPa |

| Elongation at Break | 200-300% |

Plasticizers

This compound is also utilized as a plasticizer in various formulations. Plasticizers are additives that increase the plasticity or fluidity of a material. The compound's structure allows it to effectively lower the glass transition temperature of polymers, improving their flexibility and workability.

Pharmaceutical Applications

In pharmaceuticals, this compound has potential applications as an intermediate in drug synthesis. Its unique structure can be modified to create derivatives that exhibit biological activity. Research indicates that certain derivatives may possess anti-inflammatory or analgesic properties, making them candidates for further development in therapeutic applications.

Environmental Applications

The compound's role in environmental science is emerging, particularly in the development of biodegradable materials. As concerns over plastic pollution rise, researchers are exploring the use of dicarboxylic acids like this compound to create environmentally friendly alternatives to conventional plastics.

Case Study 1: Polymer Synthesis

A study focused on synthesizing polyesters using this compound demonstrated improved thermal stability compared to traditional dicarboxylic acids. The resulting polymer exhibited enhanced mechanical properties suitable for high-performance applications in the automotive sector.

Case Study 2: Drug Development

Research conducted on derivatives of this compound revealed promising anti-inflammatory effects in vitro. Further studies are planned to evaluate these compounds in vivo for potential therapeutic use.

Mécanisme D'action

The mechanism of action of 2,7-dibutyloctanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and stability. The long carbon chain and butyl groups also contribute to its hydrophobic interactions with lipid membranes and other hydrophobic environments.

Comparaison Avec Des Composés Similaires

- 2,6-Dibutyloctanedioic acid

- 2,8-Dibutyloctanedioic acid

- 2,7-Dimethyloctanedioic acid

Comparison: 2,7-Dibutyloctanedioic acid is unique due to the specific positioning of the butyl groups, which can influence its reactivity and interactions compared to other similar compounds

Activité Biologique

2,7-Dibutyloctanedioic acid, a dicarboxylic acid, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies concerning this compound, highlighting its significance in both natural and synthetic contexts.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and the presence of two carboxylic acid functional groups. Its molecular formula is , with a molecular weight of approximately 258.36 g/mol. The structural representation can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 258.36 g/mol

- Functional Groups : Two carboxylic acid groups (-COOH)

Antimicrobial Properties

Research has indicated that various dicarboxylic acids exhibit antimicrobial properties. A study focusing on similar compounds found that dicarboxylic acids could inhibit the growth of certain bacterial strains. While specific data on this compound is limited, its structural similarity to other biologically active dicarboxylic acids suggests potential antimicrobial effects.

Anti-inflammatory Effects

Preliminary studies have suggested that dicarboxylic acids may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing inflammation-related diseases. For instance, related compounds have shown efficacy in reducing markers of inflammation in animal models.

Case Studies

-

Case Study on Synthesis and Bioactivity :

A study published in Tetrahedron explored the synthesis of various stereoisomers of related dicarboxylic acids and their biological activities. The researchers synthesized four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid and assessed their bioactivity through HPLC analysis and biological assays. Although this study did not focus directly on this compound, it provides insights into the potential bioactivities of structurally similar compounds . -

Microbial Metabolism :

Another investigation into the microbial metabolism of fatty acids highlighted how dicarboxylic acids could be utilized by certain bacteria for growth and energy production. This suggests that this compound may also serve as a substrate for microbial degradation, contributing to ecological nutrient cycling .

Table 1: Comparison of Biological Activities of Dicarboxylic Acids

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | References |

|---|---|---|---|

| 2,6-Dimethyloctane-1,8-dioic acid | Moderate | Yes | |

| This compound | Unknown | Potential | N/A |

| Suberic Acid | High | Yes |

| Property | Value |

|---|---|

| Molecular Weight | 258.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Approximately 1.0 g/cm³ |

Propriétés

IUPAC Name |

2,7-dibutyloctanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJTTZOOICZCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCCC(CCCC)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570840 | |

| Record name | 2,7-Dibutyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538373-97-6 | |

| Record name | 2,7-Dibutyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.